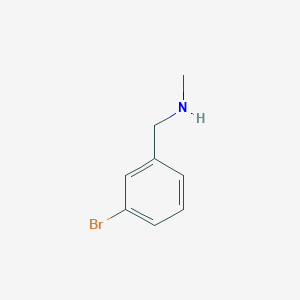

3-Bromo-N-methylbenzylamine

Description

Properties

IUPAC Name |

1-(3-bromophenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEANFBGRBLXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80217694 | |

| Record name | Benzenemethanamine, 3-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67344-77-8 | |

| Record name | Benzenemethanamine, 3-bromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067344778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-bromo-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80217694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3-bromophenyl)methyl](methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 3-Bromo-N-methylbenzylamine

CAS Number: 67344-77-8

This technical guide provides a comprehensive overview of 3-Bromo-N-methylbenzylamine, catering to researchers, scientists, and professionals in the field of drug development. It covers the compound's physicochemical properties, synthesis, and safety information. Despite a thorough search of available scientific literature and databases, specific details regarding its biological activity and implication in signaling pathways remain limited.

Physicochemical Properties

This compound is a substituted benzylamine with a bromine atom at the meta position of the benzene ring. Its key physicochemical properties are summarized in the table below for easy reference and comparison.[1][2][3]

| Property | Value | Reference |

| CAS Number | 67344-77-8 | [1][3][4] |

| Molecular Formula | C₈H₁₀BrN | [1][4] |

| Molecular Weight | 200.08 g/mol | [1][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 231-232 °C (lit.) | [1][3] |

| Density | 1.461 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.5650 (lit.) | [1][3] |

| Flash Point | >110 °C (>230 °F) | [1][3] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones; slightly soluble in water. | [2] |

Synthesis

A plausible synthetic approach involves the reductive amination of 3-bromobenzaldehyde with methylamine. This two-step, one-pot reaction is a common and efficient method for preparing N-methylamines.

Experimental Protocol: Synthesis via Nucleophilic Substitution (Adapted)

This protocol is adapted from the synthesis of 3-bromo-N,N-dimethylbenzylamine.[5]

Materials:

-

3-Bromobenzyl bromide

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A suitable organic solvent (e.g., benzene, toluene, or THF)

-

Hydrochloric acid (aqueous solution, e.g., 3N)

-

Potassium hydroxide (aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve 3-bromobenzyl bromide in a suitable organic solvent and cool the solution to a low temperature (e.g., 5 °C).

-

Slowly add a solution of methylamine to the cooled solution of 3-bromobenzyl bromide with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure the completion of the reaction.

-

Acidify the mixture with an aqueous solution of hydrochloric acid.

-

Extract the aqueous layer.

-

Make the aqueous extracts alkaline with an aqueous solution of potassium hydroxide.

-

The product, this compound, should separate as an oil.

-

Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

A comprehensive search of scientific databases did not yield experimentally obtained spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound. Researchers are advised to perform their own spectral analysis for characterization upon synthesis.

Biological Activity and Drug Development

Currently, there is a lack of specific information in the public domain regarding the biological activity, potential signaling pathway interactions, and direct applications of this compound in drug development.

While research on substituted benzylamines as a class of compounds has shown a wide range of biological activities, including potential as enzyme inhibitors and receptor modulators, these findings are general and not specific to the 3-bromo-N-methyl substitution pattern. Further research and screening are required to elucidate the pharmacological profile of this particular compound.

Safety Information

This compound is classified as acutely toxic if swallowed.[1][3] Standard laboratory safety precautions should be followed when handling this compound.

GHS Hazard Information: [1][3]

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

Personal Protective Equipment (PPE): [1][3]

-

Eyeshields and face shield

-

Gloves

-

Type ABEK (EN14387) respirator filter

References

3-Bromo-N-methylbenzylamine molecular weight

An In-Depth Technical Guide to 3-Bromo-N-methylbenzylamine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted aromatic amine that serves as a versatile and valuable building block in synthetic organic chemistry. Its unique combination of a reactive bromine atom on the aromatic ring and a secondary amine on the benzylic carbon makes it a key intermediate in the development of complex molecular architectures. For researchers in medicinal chemistry and materials science, this compound offers a strategic scaffold for introducing specific functionalities through cross-coupling reactions and further derivatization. This guide provides a comprehensive overview of its core properties, validated synthetic protocols, analytical characterization, and critical safety considerations, tailored for professionals in research and drug development.

Core Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics. This compound is identified by the CAS Number 67344-77-8.[1][2] Its molecular structure and key properties are summarized below.

Chemical Structure

The structure consists of a benzene ring substituted with a bromine atom at the meta-position (position 3) and an N-methylaminomethyl group at position 1.

Caption: Chemical structure of this compound.

Physicochemical Data

Quantitative data for this compound are crucial for experimental design, including reaction setup and purification.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀BrN | [2][3][4] |

| Molecular Weight | 200.08 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 231-232 °C | [1][2] |

| Density | 1.461 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5650 | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

Synthesis Protocol: Reductive Amination

A robust and widely applicable method for synthesizing this compound is the reductive amination of 3-bromobenzaldehyde with methylamine. This two-step, one-pot process involves the initial formation of an imine intermediate, which is then reduced in situ to the target secondary amine.

Mechanistic Rationale

The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is deliberate. Unlike stronger reagents such as sodium borohydride, STAB is a mild and selective reducing agent that readily reduces the protonated imine intermediate but does not significantly reduce the starting aldehyde. This selectivity minimizes the formation of the corresponding alcohol byproduct (3-bromobenzyl alcohol), leading to a cleaner reaction profile and higher yields of the desired amine. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or dichloroethane (DCE), which are excellent for dissolving the reactants and are inert to the reaction conditions.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reactant Preparation: To a solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M), add a solution of methylamine (1.1-1.2 eq, typically as a solution in THF or ethanol).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Reduction: Once imine formation is substantial, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The portion-wise addition helps to control any potential exotherm.

-

Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by TLC until the imine spot has been completely replaced by the product spot.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

The structural motifs within this compound make it a valuable precursor in medicinal chemistry.

-

Handle for Cross-Coupling: The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to build molecular complexity and explore structure-activity relationships (SAR).[5]

-

Pharmacophore Scaffolding: The benzylamine core is a common feature in many biologically active molecules.[6] Substituted benzylamines are known to interact with a variety of biological targets. The N-methyl group can influence potency, selectivity, and pharmacokinetic properties such as cell permeability and metabolic stability.

-

Intermediate for Target Molecules: This compound is a direct precursor to more complex structures investigated as potential therapeutic agents. For instance, related bromo-substituted aromatic amides and amines are being explored as antibacterial agents and enzyme inhibitors.[7][8]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound.

Hazard Identification

Based on available safety data, this compound is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statement: H302 - Harmful if swallowed. Related compounds can also cause severe skin and eye irritation.[9][10][11]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][12] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9][12][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[9][12][13]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[12][13]

Conclusion

This compound, with a molecular weight of 200.08 g/mol , is more than a simple chemical. It is a strategic tool for the modern medicinal chemist and materials scientist. Its well-defined physicochemical properties, coupled with reliable synthetic routes like reductive amination, make it an accessible and versatile intermediate. The presence of both a reactive bromine atom and a nucleophilic secondary amine within the same molecule provides a dual functionality that is highly advantageous for building diverse and complex molecular libraries. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this compound to accelerate innovation in drug discovery and beyond.

References

- 1. chembk.com [chembk.com]

- 2. CAS 67344-77-8 | 3731-9-02 | MDL MFCD04507522 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. This compound [infochems.co.kr]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-Bromo-N-methylbenzamide | C8H8BrNO | CID 4294170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Benzenemethanamine, 3-bromo- | C7H8BrN | CID 457587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-N-methylbenzylamine

For researchers, scientists, and drug development professionals, a comprehensive understanding of the chemical properties of key intermediates is paramount for successful synthesis and discovery. This guide provides a detailed overview of 3-Bromo-N-methylbenzylamine, a valuable building block in medicinal chemistry and organic synthesis.

Core Chemical Properties

This compound is a substituted aromatic amine with a bromine atom positioned meta to the N-methylaminomethyl group on the benzene ring. Its chemical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| CAS Number | 67344-77-8 | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 231-232 °C | |

| Density | 1.461 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5650 | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and ketones; slightly soluble in water. |

Synthesis and Reactivity

Synthesis

A plausible synthetic route to this compound can be adapted from the preparation of its N,N-dimethyl analog. The synthesis involves the reaction of 3-bromobenzyl bromide with methylamine.

Proposed Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 3-bromobenzyl bromide in a suitable organic solvent such as benzene or tetrahydrofuran at a reduced temperature (e.g., 5 °C).

-

Addition of Methylamine: Slowly add a solution of methylamine to the reaction mixture. The stoichiometry should be carefully controlled to favor the formation of the secondary amine.

-

Acidification and Extraction: Upon completion of the reaction, acidify the mixture with an aqueous solution of a strong acid like hydrochloric acid. This step protonates the amine, making it water-soluble. Extract the aqueous layer to separate it from unreacted starting materials and byproducts.

-

Basification and Isolation: Make the acidic aqueous extract alkaline with a base such as potassium hydroxide. This deprotonates the amine, causing it to separate as an oil.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield this compound.

Caption: Proposed synthesis workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups: the secondary amine and the brominated benzene ring.

-

Amine Group: The N-methylamino group is basic and nucleophilic. It will react with acids to form salts and can be alkylated, acylated, or undergo other reactions typical of secondary amines.

-

Aromatic Ring: The bromine atom is a deactivating group for electrophilic aromatic substitution due to its inductive electron-withdrawing effect. However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. The N-methylaminomethyl group is an activating, ortho-, para-directing group. The interplay of these electronic effects will govern the regioselectivity of further substitutions on the aromatic ring.

Applications in Drug Development

While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various pharmacologically active molecules. Substituted benzylamines are key components in a wide range of therapeutic agents. The presence of a bromine atom allows for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), making it a versatile intermediate for creating diverse chemical libraries for drug screening. Structurally related aminobenzamides have been investigated as potential anticancer and anti-inflammatory agents.

Safety and Handling

This compound is classified as an acute toxicant if swallowed and can cause skin irritation. It is important to handle this chemical with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-methylbenzylamine is a halogenated aromatic amine that serves as a versatile building block in organic synthesis. Its utility is particularly noted in the development of novel pharmaceutical agents and other specialty chemicals. The presence of the bromine atom at the meta position of the benzene ring, combined with the N-methylbenzylamine moiety, provides a unique electronic and steric profile, making it a valuable intermediate for introducing specific pharmacophores. A thorough understanding of its physical and chemical properties is paramount for its effective application in research and development, enabling precise control over reaction conditions, purification strategies, and safety protocols. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, supported by established experimental protocols and safety considerations.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for handling, reaction setup, and purification of the compound.

| Property | Value | Source(s) |

| CAS Number | 67344-77-8 | [1] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | Inferred from available data |

| Boiling Point | 231-232 °C (lit.) | |

| Density | 1.461 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.5650 (lit.) | |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Soluble in common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. Slightly soluble in water. | General chemical knowledge |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectroscopic signatures based on its chemical structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ for the secondary amine N-H bond.

-

C-H Stretch (Aromatic): Peaks will be observed just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Characteristic bands will be present in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: A medium to strong band is expected in the 1020-1250 cm⁻¹ range.

-

C-Br Stretch: A strong absorption will be visible in the fingerprint region, typically between 500 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environment in the molecule. The expected chemical shifts (in ppm, relative to TMS) are as follows:

-

Aromatic Protons (Ar-H): A complex multiplet pattern is expected between δ 7.0 and 7.5 ppm. The protons on the brominated ring will show distinct splitting patterns based on their coupling with each other.

-

Benzylic Protons (-CH₂-): A singlet or a doublet (if coupled to the N-H proton) is anticipated around δ 3.7 ppm.

-

Methyl Protons (-CH₃): A singlet or a doublet (if coupled to the N-H proton) will likely appear around δ 2.4 ppm.

-

Amine Proton (-NH-): A broad singlet is expected, with a chemical shift that can vary depending on the solvent and concentration, typically between δ 1.0 and 3.0 ppm.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The predicted chemical shifts are:

-

Aromatic Carbons (Ar-C): Multiple signals are expected in the δ 120-145 ppm region. The carbon atom attached to the bromine (C-Br) will be found around δ 122 ppm.

-

Benzylic Carbon (-CH₂-): A signal is anticipated around δ 55-60 ppm.

-

Methyl Carbon (-CH₃): A signal is expected around δ 35-40 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine. Two peaks of nearly equal intensity will be observed at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

-

Major Fragmentation Peaks: Common fragmentation pathways include the loss of a hydrogen atom, a methyl group, and cleavage of the benzylic C-N bond, leading to the formation of the bromobenzyl cation (m/z 170/172) and the methylaminomethyl radical.

Synthesis and Purification

A common and effective method for the synthesis of this compound is through the reductive amination of 3-bromobenzaldehyde with methylamine.

Synthesis Workflow

Caption: Reductive amination synthesis of this compound.

Experimental Protocol: Reductive Amination

-

Imine Formation: Dissolve 3-bromobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol. Add a solution of methylamine (1.1-1.5 equivalents, typically as a solution in a compatible solvent) dropwise at room temperature. The reaction mixture is stirred for 1-2 hours to facilitate the formation of the corresponding imine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Reduction: Cool the reaction mixture in an ice bath. Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise to control the exothermic reaction and hydrogen evolution.

-

Reaction Quench and Work-up: After the addition of the reducing agent is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate. Quench the reaction by the slow addition of water.

-

Extraction: Remove the bulk of the organic solvent under reduced pressure. Add an organic solvent immiscible with water, such as ethyl acetate or dichloromethane, to the aqueous residue. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification Workflow: Acid-Base Extraction

Caption: Purification of this compound via acid-base extraction.

Experimental Protocol: Purification

-

Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

-

Isolation: Separate the aqueous layer and cool it in an ice bath. Make the aqueous layer basic (pH > 10) by the slow addition of a concentrated sodium hydroxide (NaOH) solution. The protonated amine will be neutralized and precipitate or form an oily layer.

-

Final Extraction and Drying: Extract the basified aqueous solution with fresh organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.

-

Column Chromatography (Optional): For higher purity, the product can be further purified by column chromatography on silica gel. To prevent the basic amine from strongly adsorbing to the acidic silica, it is advisable to use a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in a hexane/ethyl acetate eluent system).

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral). It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.

-

GHS Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302: Harmful if swallowed

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

Conclusion

This compound is a key synthetic intermediate with well-defined physicochemical properties. This guide provides essential data and protocols to enable researchers to handle, synthesize, and purify this compound with confidence and safety. A thorough understanding of its spectroscopic characteristics is vital for reaction monitoring and quality control, while established purification techniques such as acid-base extraction and modified column chromatography ensure the isolation of high-purity material for downstream applications in drug discovery and materials science.

References

In-Depth Technical Guide: Structure Elucidation of 3-Bromo-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and analytical characterization of 3-Bromo-N-methylbenzylamine. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Compound Identification and Physical Properties

This compound is a substituted aromatic amine with the bromine atom positioned at the meta-position of the benzyl ring.

| Identifier | Value | Source |

| IUPAC Name | 1-(3-bromophenyl)-N-methylmethanamine | N/A |

| CAS Number | 67344-77-8 | [1][2] |

| Molecular Formula | C₈H₁₀BrN | [1] |

| Molecular Weight | 200.08 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 231-232 °C | [2] |

| Density | 1.461 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5650 | [2] |

Structural Elucidation: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, the N-H proton, and the N-methyl protons.

-

Aromatic Protons (δ 7.0-7.5 ppm): Four signals in the aromatic region, corresponding to the four protons on the substituted benzene ring. The splitting patterns will be complex due to meta and ortho coupling.

-

Benzylic Protons (-CH₂-) (δ ~3.7 ppm): A singlet or a doublet (if coupled to the N-H proton) integrating to two protons.

-

N-H Proton (variable): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

N-Methyl Protons (-CH₃) (δ ~2.4 ppm): A singlet or a doublet (if coupled to the N-H proton) integrating to three protons.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 120-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the bromine atom (C-Br) will be significantly shifted.

-

Benzylic Carbon (-CH₂-) (δ ~55-60 ppm): One signal for the benzylic carbon.

-

N-Methyl Carbon (-CH₃) (δ ~35-40 ppm): One signal for the N-methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H | 3300-3500 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-2960 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-N | 1000-1250 | Stretching |

| C-Br | 500-600 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): An intense peak at m/z 200 and 202 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Major Fragmentation Peaks:

-

Loss of a bromine atom.

-

Cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion or related fragments.

-

Loss of the methyl group.

-

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reductive amination of 3-bromobenzaldehyde with methylamine.

Materials:

-

3-Bromobenzaldehyde

-

Methylamine (solution in THF or ethanol)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

-

Methanol or Dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-bromobenzaldehyde (1 equivalent) in methanol or DCM.

-

Add a solution of methylamine (1.2-1.5 equivalents) to the aldehyde solution and stir at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1M HCl and wash with diethyl ether to remove any unreacted aldehyde.

-

Basify the aqueous layer with 2M NaOH until pH > 10.

-

Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The product can be further purified by column chromatography or distillation.

Characterization Methods

-

NMR Spectroscopy: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra should be acquired on a 300 MHz or higher field spectrometer.

-

IR Spectroscopy: The IR spectrum can be obtained using a neat sample between NaCl plates or as a thin film on a KBr pellet with an FTIR spectrometer.

-

Mass Spectrometry: Mass spectra can be recorded using electron ionization (EI) or electrospray ionization (ESI) techniques.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow for Characterization

Caption: General workflow for synthesis and characterization.

Potential Biological Significance

Benzylamine derivatives are known to exhibit a wide range of biological activities. While specific data for this compound is scarce, related compounds have shown potential as:

-

Enzyme Inhibitors: The benzylamine moiety is a common scaffold in the design of enzyme inhibitors.

-

Receptor Ligands: Substituted benzylamines can interact with various receptors in the central nervous system.

-

Antimicrobial Agents: Some benzylamine derivatives have demonstrated antibacterial and antifungal properties.

The introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its biological activity or altering its metabolic profile. Further research is warranted to explore the specific biological effects of this compound.

References

An In-depth Technical Guide to (3-BROMOBENZYL)METHYLAMINE

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromobenzyl)methylamine is an organic compound with the chemical formula C8H10BrN. It is a colorless to light yellow liquid with a characteristic amine odor. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals, dyes, and pesticides. Its strategic importance lies in the presence of a reactive secondary amine and a bromo-substituted aromatic ring, which allow for a variety of chemical transformations. Notably, it serves as a precursor in the synthesis of certain selective serotonin reuptake inhibitors (SSRIs), such as Citalopram.

Physicochemical Properties

A summary of the key physicochemical properties of (3-Bromobenzyl)methylamine is presented in the table below.

| Property | Value |

| CAS Number | 67344-77-8 |

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| Appearance | Colorless to light yellow liquid |

| Density | 1.461 g/mL at 25°C |

| Boiling Point | 231-232°C |

| Refractive Index (n20/D) | 1.5650 |

Synthesis Protocols

(3-Bromobenzyl)methylamine can be synthesized through several routes. Two common methods are detailed below: Reductive Amination of 3-Bromobenzaldehyde and N-methylation of 3-Bromobenzylamine.

Reductive Amination of 3-Bromobenzaldehyde with Methylamine

This two-step, one-pot reaction involves the formation of an imine intermediate from 3-bromobenzaldehyde and methylamine, followed by its reduction to the corresponding secondary amine.

Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve 3-bromobenzaldehyde (1 equivalent) in methanol. Cool the solution in an ice bath.

-

Add a solution of methylamine (1.2 equivalents, e.g., as a 40% solution in water or methanol) dropwise to the cooled aldehyde solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete imine formation.

-

Reduction: Cool the reaction mixture again in an ice bath. Add a reducing agent such as sodium borohydride (NaBH4) (1.5 equivalents) portion-wise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude (3-Bromobenzyl)methylamine by vacuum distillation or column chromatography on silica gel.

Logical Workflow for Reductive Amination:

An In-Depth Technical Guide to the Isomers of C8H10BrN: Synthesis, Characterization, and Pharmacological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C8H10BrN represents a diverse group of constitutional isomers with significant implications in the fields of neuropharmacology and synthetic chemistry. This guide provides a comprehensive technical overview of the most prominent isomers, with a primary focus on the psychoactive compound 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). We delve into detailed synthetic protocols, thorough characterization via spectroscopic methods (NMR, IR, and MS), and an exploration of the structure-activity relationships that govern their pharmacological effects, particularly at serotonin receptors. This document is intended to serve as a valuable resource for researchers engaged in the study of phenethylamines and the development of novel therapeutics targeting the central nervous system.

Introduction: The Landscape of C8H10BrN Isomers

The molecular formula C8H10BrN primarily encompasses two major classes of isomers: the bromophenethylamines and the bromo-N,N-dimethylanilines. Within these classes, numerous positional isomers exist, each with unique physicochemical properties and biological activities.

-

Bromophenethylamines: These compounds feature a phenethylamine backbone with a bromine substituent on the phenyl ring. The position of the bromine atom (ortho, meta, or para) significantly influences the molecule's pharmacological profile. A notable and extensively studied member of this family is 4-Bromo-2,5-dimethoxyphenethylamine, a psychoactive substance commonly known as 2C-B.[1][2]

-

Bromo-N,N-dimethylanilines: In this class, a dimethylamino group and a bromine atom are attached to a benzene ring. These compounds are often utilized as intermediates in organic synthesis.[3][4]

This guide will place a significant emphasis on the synthesis and properties of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) due to its well-documented psychoactivity and extensive research interest. Where available, comparative data for other significant isomers will be presented.

Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

The most common and well-documented synthesis of 2C-B begins with 2,5-dimethoxybenzaldehyde.[5][6] The overall synthetic pathway involves a Henry reaction to introduce the nitroethane moiety, followed by reduction of the nitro group to an amine, and finally, bromination of the aromatic ring.

Caption: A simplified workflow for the synthesis of 2C-B.

Experimental Protocol: Synthesis of 2C-B

Step 1: Synthesis of 2,5-Dimethoxynitrostyrene

-

To a solution of 2,5-dimethoxybenzaldehyde in a suitable solvent (e.g., methanol), add nitromethane and a catalyst (e.g., triethylamine).[7]

-

Stir the reaction mixture at a controlled temperature (e.g., sub-zero) for several hours.[7]

-

Acidify the reaction mixture to quench the catalyst.

-

Remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., chloroform), wash with water and brine, and then dry the organic layer.[7]

-

Remove the solvent to yield the crude 2,5-dimethoxynitrostyrene, which can be purified further if necessary.

Step 2: Reduction of 2,5-Dimethoxynitrostyrene to 2,5-Dimethoxyphenethylamine

Caution: Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric substance. Handle with extreme care under an inert atmosphere and ensure appropriate personal protective equipment is worn. A Class D fire extinguisher should be available.[1][2][8][9]

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), prepare a suspension of lithium aluminum hydride in an anhydrous ether solvent (e.g., tetrahydrofuran).[10]

-

Cool the suspension to 0°C.

-

Slowly add a solution of 2,5-dimethoxynitrostyrene in the same anhydrous solvent to the LiAlH4 suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified period.

-

Carefully quench the reaction by the sequential addition of water and an aqueous base solution (e.g., NaOH).

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Dry the organic extracts and remove the solvent to yield 2,5-dimethoxyphenethylamine.

Step 3: Bromination of 2,5-Dimethoxyphenethylamine to 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

Caution: Elemental bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment, including heavy-duty gloves and eye protection.[11][12][13][14][15]

-

Dissolve 2,5-dimethoxyphenethylamine in glacial acetic acid.[10]

-

Slowly add a solution of elemental bromine in glacial acetic acid to the stirred solution at room temperature.[16]

-

Continue stirring for several hours until the reaction is complete.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by filtration and wash with water.

-

The crude product can be purified by recrystallization to afford 4-Bromo-2,5-dimethoxyphenethylamine.[16]

Physicochemical and Spectroscopic Characterization

Thorough characterization of the synthesized compounds is crucial for confirming their identity and purity. The following tables summarize the key physicochemical and spectroscopic data for 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).

Table 1: Physicochemical Properties of 2C-B

| Property | Value | Reference(s) |

| Molecular Formula | C10H14BrNO2 | [2] |

| Molecular Weight | 260.13 g/mol | [17] |

| Melting Point (HCl salt) | 237-239 °C | [18] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility (HCl salt) | Soluble in water and methanol | [18] |

Table 2: Spectroscopic Data for 2C-B

| Spectroscopic Technique | Key Data | Reference(s) |

| ¹H NMR (D₂O) | Aromatic protons in the para position | [6] |

| ¹³C NMR | Data available for structural confirmation | [18] |

| FTIR (KBr Pellet) | Characteristic peaks for functional groups | [19][20][21] |

| GC-MS | Characteristic fragmentation pattern | [22][23] |

Pharmacology of C8H10BrN Isomers

The pharmacological activity of C8H10BrN isomers is highly dependent on their specific structure. The most extensively studied isomer, 2C-B, is known for its potent activity at serotonin receptors.

Mechanism of Action of 2C-B

2C-B is a potent partial agonist at the serotonin 5-HT2A and 5-HT2C receptors.[2] Its psychoactive effects are primarily attributed to its interaction with the 5-HT2A receptor.[24][25][26]

Caption: The signaling pathway of the 5-HT2A receptor upon activation by an agonist like 2C-B.[24][25][26][27][28]

Structure-Activity Relationships

The position of the bromine atom and the presence of methoxy groups on the phenyl ring are critical for the pharmacological activity of phenethylamine derivatives. For instance, the 2,5-dimethoxy substitution pattern, combined with a halogen at the 4-position, is a common feature among potent 5-HT2A receptor agonists.[29]

Other Isomers

-

2-(3-Bromophenyl)ethanamine: This isomer has been identified as a ligand for the 5-hydroxytryptamine receptor 7 (5-HT7).[30][31]

-

Bromo-N,N-dimethylanilines: These are primarily used as synthetic intermediates and their pharmacological profiles are not as extensively documented in the public domain.[1][3][4][29]

Safety and Handling

Working with C8H10BrN isomers and the reagents required for their synthesis necessitates strict adherence to safety protocols.

-

General Handling: All isomers should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[32][33][34]

-

Reagent-Specific Precautions:

-

Lithium Aluminum Hydride (LiAlH4): As previously mentioned, this reagent is extremely reactive with water and can ignite in moist air. It must be handled under anhydrous and inert conditions.[1][2][8][9][35]

-

Elemental Bromine: This is a highly corrosive and toxic substance. All manipulations should be performed in a fume hood, and a neutralizing agent, such as a sodium thiosulfate solution, should be readily available in case of spills.[11][12][13][14][15]

-

Conclusion

The chemical formula C8H10BrN represents a fascinating and diverse group of isomers with significant potential in medicinal chemistry and neuropharmacology. This guide has provided a detailed technical overview of the synthesis, characterization, and pharmacology of these compounds, with a particular focus on the psychoactive phenethylamine 2C-B. The provided experimental protocols and safety information are intended to aid researchers in their exploration of this chemical space. Further research into the less-studied isomers is warranted to fully elucidate their structure-activity relationships and potential therapeutic applications.

References

- 1. ehs.princeton.edu [ehs.princeton.edu]

- 2. westliberty.edu [westliberty.edu]

- 3. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. Synthesis of 4-bromo-2,5-dimethoxy-PPA , Hive Methods Discourse [chemistry.mdma.ch]

- 8. nj.gov [nj.gov]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]

- 12. reddit.com [reddit.com]

- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 14. icl-group-sustainability.com [icl-group-sustainability.com]

- 15. indianchemicalcouncil.com [indianchemicalcouncil.com]

- 16. etd.auburn.edu [etd.auburn.edu]

- 17. 4-Bromo-2,5-Dimethoxyphenethylamine | C10H14BrNO2 | CID 98527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. swgdrug.org [swgdrug.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. spectrabase.com [spectrabase.com]

- 23. chemistry.mdma.ch [chemistry.mdma.ch]

- 24. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 25. researchgate.net [researchgate.net]

- 26. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. msudenver.edu [msudenver.edu]

- 29. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 30. 2-(3-Bromophenyl)ethanamine | 58971-11-2 | FB140168 [biosynth.com]

- 31. 2-(3-Bromophenyl)ethylamine | 58971-11-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. 1098070-03-1|2-((3-Bromophenyl)thio)ethanamine|BLD Pharm [bldpharm.com]

- 35. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-Bromo-N-methylbenzylamine Derivatives and Analogs for Researchers and Drug Development Professionals

Core Structure: 3-Bromo-N-methylbenzylamine

This technical guide provides a comprehensive overview of this compound derivatives and analogs, focusing on their synthesis, potential therapeutic applications, and associated experimental protocols. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry. The presence of a bromine atom at the meta-position of the benzyl ring offers a handle for further chemical modifications, such as cross-coupling reactions, while the N-methylbenzylamine core is a common feature in a variety of biologically active compounds. This guide explores the derivatization of this core structure and the potential pharmacological activities of the resulting analogs, with a particular focus on their potential as anticancer agents and monoamine oxidase (MAO) inhibitors.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved through several standard organic chemistry reactions. The secondary amine functionality allows for N-acylation and further N-alkylation, while the aryl bromide can be modified via cross-coupling reactions.

N-Acylation

A common method for derivatizing the amine is through N-acylation to form amides.

Experimental Protocol: General Procedure for N-Acylation

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.

Reductive Amination

Further substitution on the nitrogen can be achieved via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

-

Dissolve this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in a suitable solvent like methanol or dichloroethane.

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-24 hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction with water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the N-alkylated derivative.

Potential Therapeutic Applications and Biological Evaluation

Based on the structural motifs present in this compound and its derivatives, two primary areas of therapeutic interest emerge: oncology and neurodegenerative diseases.

Anticancer Activity

The 3-bromobenzyl moiety is present in some compounds investigated for their anticancer properties. One potential mechanism of action for derivatives of this scaffold is the inhibition of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.

PARP inhibitors have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The benzamide substructure, which can be introduced via N-acylation of the benzylamine, is a key pharmacophore in many known PARP inhibitors.

Hypothesized Signaling Pathway: PARP Inhibition in Cancer

Caption: PARP Inhibition Pathway.

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Workflow for Cytotoxicity Screening

Caption: Cytotoxicity Screening Workflow.

Monoamine Oxidase (MAO) Inhibition

The N-methylbenzylamine scaffold is a known pharmacophore in inhibitors of monoamine oxidases (MAO-A and MAO-B), which are enzymes involved in the metabolism of neurotransmitters. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

This protocol describes a general method for assessing the MAO inhibitory activity of test compounds.

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A or MAO-B and a suitable substrate (e.g., kynuramine for a fluorescence-based assay).

-

Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) for 15 minutes at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.

-

Reaction Termination and Detection: After a set incubation time (e.g., 30 minutes), stop the reaction (e.g., by adding a stop solution). Measure the product formation using a suitable detection method (e.g., fluorescence measurement of 4-hydroxyquinoline formed from kynuramine).

-

Data Analysis: Calculate the percentage of MAO inhibition for each compound concentration and determine the IC₅₀ value.

Quantitative Data Summary

Currently, there is a limited amount of publicly available quantitative data specifically for this compound derivatives. The tables below are provided as templates for researchers to populate with their experimental findings.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Modification | Cell Line | IC₅₀ (µM) |

| Example-1 | N-acetyl | MCF-7 | Data to be determined |

| Example-2 | N-benzoyl | HCT-116 | Data to be determined |

| ... | ... | ... | ... |

Table 2: MAO Inhibition Activity of this compound Derivatives

| Compound ID | Modification | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| Example-3 | N-propionyl | Data to be determined | Data to be determined | Data to be determined |

| Example-4 | N-(2-phenylethyl) | Data to be determined | Data to be determined | Data to be determined |

| ... | ... | ... | ... | ... |

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its straightforward derivatization allows for the exploration of a wide chemical space. The preliminary analysis suggests potential applications in oncology, through mechanisms such as PARP inhibition, and in the treatment of neurological disorders via MAO inhibition. The experimental protocols provided in this guide offer a framework for the synthesis and biological evaluation of new derivatives, enabling researchers to systematically investigate the structure-activity relationships and identify lead compounds for further development. Future work should focus on synthesizing a library of these derivatives and screening them against a panel of cancer cell lines and MAO enzymes to elucidate their therapeutic potential.

Spectroscopic Data for 3-Bromo-N-methylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-Bromo-N-methylbenzylamine, with the CAS number 67344-77-8 and molecular formula C₈H₁₀BrN, forms the basis for all spectroscopic predictions.[1] The key structural features include a meta-substituted benzene ring, a benzylic methylene group, and an N-methyl group. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed.

Figure 1. Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving a ~5-10 mg sample of this compound in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectrum would be recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

Predicted ¹H NMR Data:

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the amine proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (H2, H4, H5, H6) | 7.0 - 7.5 | Multiplet (m) | 7-8 |

| Benzylic (CH₂) | ~3.7 | Singlet (s) | N/A |

| N-H | 1.5 - 2.5 (broad) | Singlet (s) | N/A |

| N-Methyl (CH₃) | ~2.4 | Singlet (s) | N/A |

Interpretation and Rationale:

-

Aromatic Protons (7.0 - 7.5 ppm): The four protons on the benzene ring will appear in the aromatic region. Due to the meta-substitution pattern, they are expected to give rise to a complex multiplet. The electron-withdrawing effect of the bromine atom will deshield the adjacent protons, shifting them downfield.

-

Benzylic Protons (~3.7 ppm): The two protons of the methylene group (CH₂) are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is influenced by both, leading to a predicted signal around 3.7 ppm. This is consistent with data from similar structures like N-methylbenzylamine.[2] The signal is expected to be a singlet as there are no adjacent protons to couple with.

-

N-H Proton (1.5 - 2.5 ppm): The proton on the nitrogen atom typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, temperature, and solvent due to hydrogen bonding.

-

N-Methyl Protons (~2.4 ppm): The three protons of the methyl group attached to the nitrogen will appear as a singlet, as they are not coupled to any other protons. Their chemical shift is expected to be around 2.4 ppm, similar to that observed in N-methylbenzylamine.[2]

Figure 2. Workflow for ¹H NMR data acquisition and processing.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum would be acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment would be performed on a 100 or 125 MHz spectrometer. Chemical shifts are reported in ppm relative to TMS.

Predicted ¹³C NMR Data:

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | ~122 |

| Aromatic C-CH₂ | ~140 |

| Aromatic CH | 125 - 130 |

| Benzylic CH₂ | ~56 |

| N-Methyl CH₃ | ~36 |

Interpretation and Rationale:

-

Aromatic Carbons (122 - 140 ppm): The six aromatic carbons will resonate in the downfield region of the spectrum. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift around 122 ppm due to the heavy atom effect of bromine. The carbon atom attached to the benzylic group (C-CH₂) will be deshielded and is predicted to appear around 140 ppm. The remaining four aromatic CH carbons will appear between 125 and 130 ppm. These predictions are based on data for similar substituted benzenes.

-

Benzylic Carbon (~56 ppm): The benzylic carbon (CH₂) is expected to have a chemical shift of around 56 ppm, influenced by the adjacent aromatic ring and nitrogen atom, as seen in N-methylbenzylamine.[3][4]

-

N-Methyl Carbon (~36 ppm): The N-methyl carbon (CH₃) is predicted to resonate at approximately 36 ppm, which is a typical value for an N-methyl group in an aliphatic amine environment.[3][4]

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄) can be used. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Predicted IR Data:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H stretch | 3300 - 3500 | Medium, broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2800 - 3000 | Medium |

| C=C aromatic stretch | 1450 - 1600 | Medium to strong |

| C-N stretch | 1000 - 1250 | Medium |

| C-Br stretch | 500 - 600 | Strong |

Interpretation and Rationale:

-

N-H Stretch (3300 - 3500 cm⁻¹): A medium and broad absorption band in this region is characteristic of the N-H stretching vibration of a secondary amine. The broadening is due to hydrogen bonding.

-

C-H Stretches (2800 - 3100 cm⁻¹): The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups are expected just below 3000 cm⁻¹.

-

C=C Aromatic Stretch (1450 - 1600 cm⁻¹): Several bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.

-

C-N Stretch (1000 - 1250 cm⁻¹): The stretching vibration of the carbon-nitrogen bond is expected in this region.

-

C-Br Stretch (500 - 600 cm⁻¹): A strong absorption band in the fingerprint region is anticipated for the carbon-bromine stretching vibration.

Mass Spectrometry (MS)

Experimental Protocol:

A mass spectrum would be obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample would be introduced into the ion source, and the resulting charged fragments would be separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data:

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Predicted Ion | Comments |

| 200/202 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |

| 121 | [M - Br]⁺ | Loss of a bromine radical. |

| 104 | [C₇H₆N]⁺ | Benzylic cleavage, loss of the methylamino group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzyl compounds. |

| 44 | [CH₃NH=CH₂]⁺ | Alpha-cleavage, a characteristic fragmentation of amines. |

Interpretation and Rationale:

-

Molecular Ion (m/z 200/202): The molecular ion peak is expected at m/z 200 and 202, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximately 1:1 ratio. This isotopic pattern is a definitive indicator of the presence of one bromine atom in the molecule.

-

Loss of Bromine (m/z 121): Fragmentation of the C-Br bond would lead to a peak at m/z 121.

-

Benzylic Cleavage (m/z 104): Cleavage of the bond between the benzylic carbon and the nitrogen atom is a common fragmentation pathway for benzylamines, leading to a fragment at m/z 104.

-

Tropylium Ion (m/z 91): Rearrangement of the benzyl cation can form the stable tropylium ion at m/z 91.

-

Alpha-Cleavage (m/z 44): Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation for amines and would result in a fragment at m/z 44.

Figure 3. Predicted mass spectral fragmentation pathway for this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have outlined the expected spectral features, providing a valuable resource for the identification and characterization of this compound. The presented protocols for data acquisition and the rationale behind the spectral interpretations are intended to guide researchers in their experimental work and data analysis. While this guide offers a robust prediction, experimental verification remains the gold standard for structural elucidation.

References

An In-depth Technical Guide to 3-Bromo-N-methylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 3-Bromo-N-methylbenzylamine, a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical properties, provides a robust experimental protocol for its synthesis, and explores its potential relevance in drug discovery based on the activities of structurally related compounds.

Core Chemical and Physical Properties

This compound is a substituted benzylamine featuring a bromine atom at the meta position of the benzene ring. Its chemical structure and properties make it a versatile intermediate for introducing a bromo-N-methylbenzyl moiety into larger molecules. The canonical SMILES string for this compound is CNCc1cccc(Br)c1.[1][2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| SMILES String | CNCc1cccc(Br)c1 | [1][2][3] |

| CAS Number | 67344-77-8 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀BrN | [1][4] |

| Molecular Weight | 200.08 g/mol | [1][2][3][4] |

| Boiling Point | 231-232 °C (lit.) | [1][2][3] |

| Density | 1.461 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index (n20/D) | 1.5650 (lit.) | [1][2][3] |

| Purity | ≥97% (typical) | [1][2][3] |

| Flash Point | >110 °C (>230 °F) | [1][2][3] |

| InChI Key | QCEANFBGRBLXHN-UHFFFAOYSA-N | [1][2] |

Synthesis via Reductive Amination: Experimental Protocol

The synthesis of this compound can be efficiently achieved via the reductive amination of 3-bromobenzaldehyde with methylamine. This two-step, one-pot process involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.[5][6][7] This method is often preferred due to its high selectivity and the use of mild reducing agents.

Materials:

-

3-Bromobenzaldehyde (1.0 eq)

-

Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).

-

Imine Formation: Add the methylamine solution (1.5 eq) to the stirred solution. If using an aqueous solution of methylamine, the addition of a drying agent like anhydrous MgSO₄ may be beneficial. Add a catalytic amount of glacial acetic acid to facilitate imine formation. Allow the mixture to stir at room temperature for 1-2 hours.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic; maintain the temperature at or below room temperature using a water bath if necessary.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

-

Washing and Drying: Wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure this compound.

Potential Biological Significance and Drug Discovery Applications

While this compound itself is not a widely studied therapeutic agent, the substituted benzylamine scaffold is prevalent in a variety of biologically active molecules. This positions the compound as a key intermediate for the synthesis of novel drug candidates. Research has shown that molecules containing substituted benzylamine moieties exhibit a range of activities, including:

-

Antifungal Properties: Phenyl-substituted benzylamines have been investigated as a promising class of antifungal agents effective against pathogens like Candida albicans.[[“]]

-

Enzyme Inhibition: Certain benzylamine derivatives act as potent and selective inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is a target for hormone-dependent cancers.[2]

-

Anti-Tuberculosis Activity: Novel benzylamine derivatives have been synthesized and evaluated for their efficacy against Mycobacterium tuberculosis.[9]

Given these precedents, this compound can be utilized in a drug discovery workflow. The bromine atom provides a reactive handle for further chemical modification, such as in cross-coupling reactions, allowing for the rapid generation of a library of diverse analogs for biological screening.

References

- 1. prepchem.com [prepchem.com]

- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-ブロモ-N-メチルベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. consensus.app [consensus.app]

- 9. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

Technical Guide: 3-Bromo-N-methylbenzylamine

InChIKey: QCEANFBGRBLXHN-UHFFFAOYSA-N

This technical guide provides a consolidated overview of the key chemical and physical properties of 3-Bromo-N-methylbenzylamine, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C8H10BrN |

| Molecular Weight | 200.08 g/mol |

| CAS Number | 67344-77-8 |

| InChI | 1S/C8H10BrN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3 |

| SMILES String | CNCc1cccc(Br)c1 |

| Boiling Point | 231-232 °C (lit.) |

| Density | 1.461 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.5650 (lit.) |

| Assay Purity | 97% |

Experimental Protocols

General Synthetic Workflow:

-

Reaction Setup: 3-bromobenzaldehyde and an excess of methylamine are dissolved in a suitable solvent (e.g., methanol, ethanol).

-

Reductive Amination: A reducing agent, such as sodium borohydride, is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Quenching: After the reaction is complete, it is quenched by the addition of water.

-